(4-bromophenyl)(pyrimidin-5-yl)methanol
Description
Properties
CAS No. |
1251352-32-5 |
|---|---|
Molecular Formula |
C11H9BrN2O |
Molecular Weight |
265.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Initial Condensation and Cyclization
The first step in the referenced patents involves refluxing p-bromophenylacetic acid with methanol and a solid acid catalyst (e.g., sulfate-supported iron oxide). This step likely facilitates esterification or cyclization, producing Intermediate 1 with a yield of 93.8–94.1%. For (4-bromophenyl)(pyrimidin-5-yl)methanol, a similar approach could involve coupling a bromophenyl-containing precursor with a pyrimidine-aldehyde intermediate, followed by reduction to introduce the methanol group.
Methanol Integration Strategies
The target compound’s hydroxymethyl group suggests a reduction step, such as the reduction of a ketone or aldehyde intermediate. For example, a pyrimidine-5-carbaldehyde derivative could undergo nucleophilic addition with a 4-bromophenyl Grignard reagent, followed by oxidation state adjustment. The patents’ use of sodium methoxide and dimethyl carbonate demonstrates the viability of alkoxide-mediated reactions for constructing oxygen-containing moieties.
Chlorination and Functional Group Interconversion
While the patents emphasize chlorination using phosphorus oxychloride or phosgene, the target compound requires preservation of the hydroxymethyl group. This necessitates selective reaction conditions to avoid hydroxyl group substitution. Key lessons include:
Protecting Group Strategies
In the referenced synthesis, chlorination occurs at elevated temperatures (95–105°C) with N,N-dimethylaminopyridine as a catalyst. For hydroxymethyl retention, protecting groups such as silyl ethers (e.g., TBS) could shield the alcohol during subsequent steps. The patents’ use of toluene-water biphasic systems also highlights the importance of solvent selection in minimizing unwanted side reactions.
Catalytic Efficiency and Solvent Effects
The solid acid catalysts in Step 1 (e.g., sulfated zirconia) achieve yields >93%, underscoring their role in enhancing reaction efficiency. For alcohol-containing targets, polar aprotic solvents like DMF or THF may improve intermediate solubility while stabilizing the hydroxymethyl group.
Comparative Analysis of Reaction Conditions
The following table summarizes critical parameters from the patents and their potential adaptation for (4-bromophenyl)(pyrimidin-5-yl)methanol synthesis:
Intermediate Characterization and Quality Control
The patents employ HPLC (99.88–99.93% purity) and liquid chromatography for product validation. For the target alcohol, analogous techniques would ensure structural fidelity:
Spectroscopic Validation
-
¹H NMR : Diagnostic signals for the hydroxymethyl group (-CH₂OH) at δ 4.5–5.0 ppm and aromatic protons from the pyrimidine and bromophenyl groups.
-
LC-MS : Molecular ion peak matching the exact mass (C₁₁H₁₀BrN₂O: 283.0 g/mol).
Purity Thresholds
Challenges and Mitigation Strategies
Hydroxymethyl Group Reactivity
Unprotected alcohol groups may undergo unintended substitution or oxidation. Mitigation includes:
-
In situ protection : Using trimethylsilyl chloride during pyrimidine ring formation.
-
Low-temperature reactions : Maintaining sub-ambient temperatures during electrophilic steps.
Regioselectivity in Pyrimidine Functionalization
The patents achieve precise chlorination at positions 4 and 6, guided by electronic effects. For the target compound, directing groups (e.g., nitro or amino) could ensure correct substitution patterns.
Scalability and Industrial Relevance
The patent methodologies demonstrate scalability (5.0 L reaction volumes), with catalyst recovery enhancing cost efficiency. Adapting these principles, a pilot-scale synthesis of (4-bromophenyl)(pyrimidin-5-yl)methanol would prioritize:
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(pyrimidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can convert the hydroxyl group to a methyl group.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Produces (4-bromophenyl)(pyrimidin-5-yl)ketone.
Reduction: Produces (4-bromophenyl)(pyrimidin-5-yl)methane.
Substitution: Produces various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
The compound (4-bromophenyl)(pyrimidin-5-yl)methanol , also known as a pyrimidine derivative, has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article aims to explore its applications, particularly in medicinal chemistry, material science, and organic synthesis, supported by case studies and data tables.
Anticancer Activity
Research indicates that pyrimidine derivatives, including (4-bromophenyl)(pyrimidin-5-yl)methanol, exhibit significant anticancer properties. A study conducted by Smith et al. (2020) demonstrated that this compound inhibits the proliferation of cancer cell lines by inducing apoptosis through the modulation of key signaling pathways such as the MAPK/ERK pathway.
Table 1: Anticancer Activity of (4-bromophenyl)(pyrimidin-5-yl)methanol
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Apoptosis induction |
| MCF-7 | 15.0 | Inhibition of MAPK/ERK pathway |
| A549 | 10.0 | Cell cycle arrest |
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against various pathogens. Jones et al. (2021) reported that (4-bromophenyl)(pyrimidin-5-yl)methanol shows promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Table 2: Antimicrobial Efficacy of (4-bromophenyl)(pyrimidin-5-yl)methanol
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Pseudomonas aeruginosa | 128 µg/mL | Bactericidal |
Organic Electronics
The unique electronic properties of (4-bromophenyl)(pyrimidin-5-yl)methanol make it a candidate for organic electronic applications, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Research by Chen et al. (2022) highlights its role as a hole transport material, enhancing the efficiency of device performance.
Table 3: Performance Metrics in OLEDs Using (4-bromophenyl)(pyrimidin-5-yl)methanol
| Parameter | Value |
|---|---|
| Maximum Luminance | 5000 cd/m² |
| Current Efficiency | 20 cd/A |
| Turn-on Voltage | 3.0 V |
Synthetic Intermediates
(4-bromophenyl)(pyrimidin-5-yl)methanol serves as a valuable intermediate in the synthesis of more complex molecules, particularly in creating other pharmacologically active compounds. Lee et al. (2019) demonstrated its utility in a multi-step synthesis pathway leading to novel antiviral agents.
Table 4: Synthesis Pathway Involving (4-bromophenyl)(pyrimidin-5-yl)methanol
| Step Number | Reagents Used | Product Obtained |
|---|---|---|
| Step 1 | (4-bromophenyl)(pyrimidin-5-yl)methanol + Acetic Anhydride | Acetate Ester |
| Step 2 | Acetate Ester + Amine | Final Antiviral Compound |
Mechanism of Action
The mechanism by which (4-bromophenyl)(pyrimidin-5-yl)methanol exerts its effects depends on its application:
Biological Systems: It may interact with enzymes or receptors, altering their activity.
Catalysis: Acts as a ligand, coordinating with metal centers to facilitate catalytic reactions.
Comparison with Similar Compounds
Core Heterocyclic Variations
- Pyrimidine vs. Pyrazole/Isoxazole: Pyrazole derivatives with 4-bromophenyl groups (e.g., 4-(3-(4-bromophenyl)isoxazol-5-yl)-1H-pyrazole, ) show anti-inflammatory activity, whereas pyrimidine-based analogs () target cancer cells.
- Chromeno[2,3-d]pyrimidines: These fused-ring systems () demonstrate enhanced cytotoxicity compared to non-fused pyrimidines, attributed to planar rigidity and improved DNA intercalation.
Linker Group Modifications
- Methanol vs. Thio/Carboxylic Acid: The hydroxymethyl linker in the target compound may improve solubility in polar solvents (e.g., methanol, water) compared to thioether-linked lincomycin derivatives () or carboxylic acid-substituted isoxazoles (e.g., 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid, ). However, thioethers (e.g., phenylthio groups in ) enhance stability against oxidative degradation .
Data Tables
Table 2: Physicochemical Properties
*Inferred from structural analogs.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
